Butyldimethylsilane falls under the classification of organosilicon compounds, which are compounds that contain silicon-carbon bonds. These compounds are widely utilized in various industrial applications, including sealants, adhesives, and coatings due to their stability and versatility.
The industrial synthesis of tert-butyldimethylsilane typically involves a rearrangement reaction between tert-butylchlorodimethylsilane and dimethyldichlorosilane under Lewis acid catalysis. The process occurs at temperatures ranging from 35 to 45 degrees Celsius. The reaction can be summarized as follows:
Butyldimethylsilane undergoes several significant chemical reactions:
These reactions are crucial for synthesizing more complex organosilicon compounds and functionalized materials .
The mechanism of action for butyldimethylsilane primarily involves nucleophilic attack on the silicon atom, leading to various substitution reactions. For example:
This mechanism is essential for applications in organic synthesis where functionalization of silicon is required .
These properties make butyldimethylsilane suitable for various applications in organic chemistry and materials science .
Butyldimethylsilane is widely used in several fields:
Its versatility makes it an essential reagent in both academic research and industrial applications .
Butyldimethylsilane (t-butyldimethylsilane, CAS 29681-57-0) is synthesized industrially via a Lewis acid-catalyzed rearrangement between tert-butylchlorodimethylsilane (TBDMS-Cl) and methyldichlorosilane (CH₃SiHCl₂). The reaction proceeds under mild conditions (35–45°C) with catalysts such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), iron trichloride (FeCl₃), or boron trifluoride (BF₃). Key process parameters include:
Table 1: Industrial Synthesis Parameters
Parameter | Optimal Value | Function |
---|---|---|
Temperature | 40°C | Balances reaction rate and selectivity |
Catalyst | ZnCl₂/AlCl₃ | Lewis acid for Si–Cl bond activation |
Rectification Range | 81–83°C | Isolates pure butyldimethylsilane |
Tower Filler Material | Ceramic/glass | Ensures efficient vapor-liquid contact |
Butyldimethylsilane serves as a precursor to tert-butyldimethylsilyl (TBDMS) ethers, widely used for hydroxyl group protection. Key advantages include:
Table 2: Stability Profile of TBDMS Ethers
Condition | Stability | Application Note |
---|---|---|
Aqueous acid (pH 1, RT) | Unstable | Cleaved in 2:1 acetic acid/water |
Aqueous base (pH 12, RT) | Stable | Tolerant to alkaline hydrolysis |
Reducing agents (LiAlH₄) | Stable | Compatible with hydride reductions |
Oxidants (MnO₂, CrO₃/Py) | Stable | Suitable for alcohol oxidations |
Butyldimethylsilane enables dehydrogenative silylation of alcohols, amines, and carboxylic acids under catalytic conditions, avoiding corrosive chlorosilanes:
Butyldimethylsilane participates in Pt(0)-catalyzed hydrosilylation of terminal alkynes, yielding vinylsilanes with tunable regioselectivity:
Dehydrogenative coupling using butyldimethylsilane eliminates H₂, offering atom-economical protection:
Table 3: Dehydrogenative Silylation Catalysts
Catalyst | Substrate Scope | Yield (%) | Limitations |
---|---|---|---|
Pd/C (5 mol%) | Alcohols, amines, acids | 70–95 | Olefin hydrogenation side reactions |
B(C₆F₅)₃ (1–5 mol%) | Tertiary alcohols | 80–92 | Inert to tribenzylsilane |
(p-Cymene)RuCl₂ (3 mol%) | Carboxylic acids | 65–85 | Slower than triethylsilane |
Grubbs catalyst (II) | Allylic alcohols | 75–88 | Competing olefin metathesis |
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